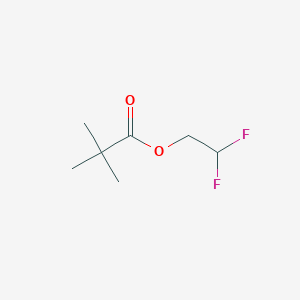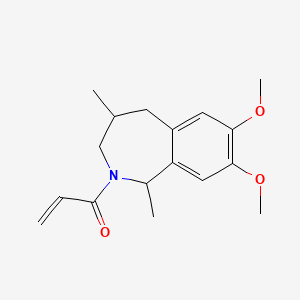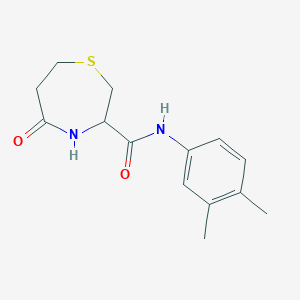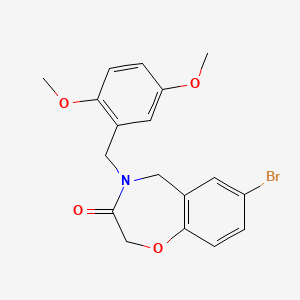
2-chloro-6-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-chloro-6-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyridine” is a chemical compound that contains a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. It also contains a 1,2,3-triazole ring, which is a five-membered ring containing three nitrogen atoms and two carbon atoms . The compound also has a chloro group and a cyclopropyl group attached .
Synthesis Analysis
The synthesis of such compounds often involves the reaction of a suitable pyridine derivative with a 1,2,3-triazole derivative . The exact method can vary depending on the specific substituents on the pyridine and triazole rings. For example, a method involving the protodeboronation of pinacol boronic esters has been reported .Molecular Structure Analysis
The molecular structure of “this compound” would be characterized by the presence of a pyridine ring and a 1,2,3-triazole ring. The cyclopropyl group would be attached to the 4-position of the triazole ring, and the 2-position of the pyridine ring would have a chlorine atom attached .Chemical Reactions Analysis
The chemical reactions involving “this compound” would depend on the specific conditions and reagents used. For example, it could potentially undergo reactions with nucleophiles at the chloro group, or it could participate in reactions involving the triazole or pyridine rings .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its specific structure. For example, the presence of the chloro group could potentially increase its reactivity, while the cyclopropyl group could influence its steric properties .Mécanisme D'action
The mechanism of action of “2-chloro-6-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyridine” would depend on its specific biological target. Compounds containing a 1,2,4-triazole ring have been found to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects .
Safety and Hazards
The safety and hazards associated with “2-chloro-6-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyridine” would depend on its specific properties. For example, if it exhibits biological activity, it could potentially have toxic effects. Therefore, appropriate safety precautions should be taken when handling this compound .
Orientations Futures
The future research directions for “2-chloro-6-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyridine” could involve further exploration of its biological activities and potential applications in medicine. For example, it could be investigated as a potential anticancer or antimicrobial agent . Additionally, further studies could be conducted to optimize its synthesis and improve its properties .
Propriétés
IUPAC Name |
2-chloro-6-(4-cyclopropyltriazol-1-yl)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN4/c11-9-2-1-3-10(12-9)15-6-8(13-14-15)7-4-5-7/h1-3,6-7H,4-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPUXNHQKNUQIEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CN(N=N2)C3=NC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-4-butoxybenzamide](/img/structure/B2904872.png)
![2-[2-(1-butyl-5-oxopyrrolidin-3-yl)-1H-1,3-benzodiazol-1-yl]-N-phenyl-N-(propan-2-yl)acetamide](/img/structure/B2904874.png)

![N-(3-chlorobenzyl)-6-thioxo-5,6-dihydrobenzimidazo[1,2-c]quinazoline-3-carboxamide](/img/structure/B2904876.png)

![N-(4-bromo-2-fluorophenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2904879.png)
![3-methyl-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B2904881.png)
![N-(2,5-dimethylphenyl)-2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2904882.png)
![3-[(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}anilino)methylene]-2-benzothiophen-1(3H)-one](/img/structure/B2904883.png)


![2-(2-Formylphenoxy)-N-[1-(1-morpholin-4-ylcyclopentyl)ethyl]acetamide](/img/structure/B2904889.png)

